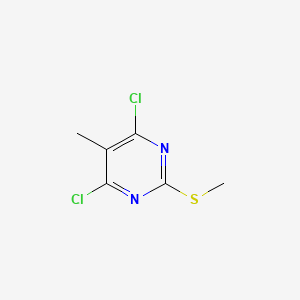

![molecular formula C9H9ClN4 B1358247 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 886361-79-1](/img/structure/B1358247.png)

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Vue d'ensemble

Description

1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, commonly known as CP-4-TMA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of 1H-1,2,3-triazole, an aromatic heterocyclic compound, and is composed of an amine group and a phenyl group. The compound is highly soluble in water and is relatively stable under physiological conditions. CP-4-TMA has been used in a variety of scientific research applications, including as a substrate for enzyme assays, as a fluorescent label, and as a ligand for binding studies.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

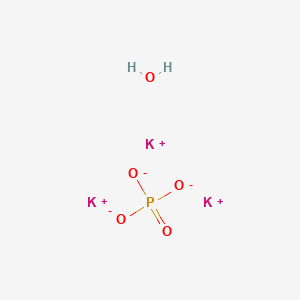

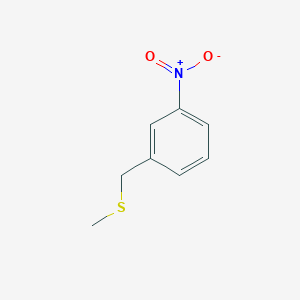

- The compound has been synthesized through various chemical reactions, including 1,3-dipolar cycloaddition, and characterized using techniques like NMR spectroscopy, elemental analysis, and X-ray diffraction crystallography (Aouine Younas et al., 2014), (Heng-Shan Dong & Guoyong Huo, 2009).

Antimicrobial and Antifungal Activities

- Some derivatives of this compound have shown promising antibacterial and antifungal activities against pathogenic strains, suggesting potential for pharmaceutical applications (K D Thomas et al., 2010), (R. Lima-Neto et al., 2012).

Lipase and α-Glucosidase Inhibition

- Research has explored the potential of triazole derivatives in inhibiting lipase and α-glucosidase, which can have implications in treating diseases related to these enzymes (O. Bekircan et al., 2015).

Molecular Docking and Anticancer Activity

- Molecular docking studies of triazole derivatives have indicated potential anticancer properties. Some compounds have been tested against various cancer cell lines, showing promising results (S. Murugavel et al., 2019).

Photophysical Properties

- The photophysical properties of chloroquinoline-based derivatives containing the 1,2,3-triazole moiety have been investigated, which can have implications in materials science and photodynamic therapy (Harjinder Singh et al., 2015).

Catalytic Activity

- Ruthenium complexes bearing triazole derivatives have been synthesized and shown excellent activity and selectivity inhydrogenation reactions. This suggests their potential use in catalytic processes in chemical synthesis (Roberto Sole et al., 2019).

Bioavailability and Antimicrobial Activity

- The bioavailability of novel triazole derivatives and their antimicrobial efficacy have been assessed, showing promising results for pharmaceutical applications (A. Srinivas et al., 2020).

Spectroscopic Characterization and Enantioselectivity

- These compounds have also been studied for their spectroscopic properties and enantioselective interactions, which is crucial in developing chiral pharmaceuticals (Y. Bereznitski et al., 2002).

Mécanisme D'action

Target of Action

It is known to interact with thecAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, and cell proliferation.

Mode of Action

This interaction could potentially alter cellular processes regulated by these proteins .

Biochemical Pathways

Given its potential targets, it may influence pathways related tocellular metabolism, gene expression, and cell proliferation .

Result of Action

Given its potential targets, it may influence cellular processes such as metabolism, gene expression, and cell proliferation .

Propriétés

IUPAC Name |

[1-(4-chlorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTINHZLLQJDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594713 | |

| Record name | 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

CAS RN |

886361-79-1 | |

| Record name | 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

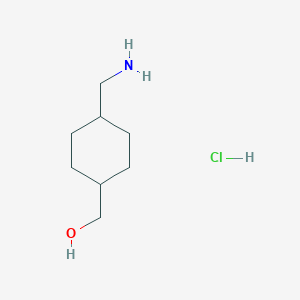

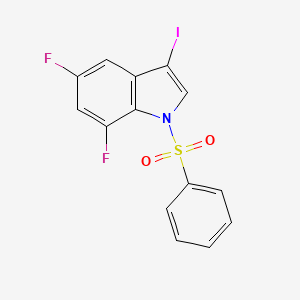

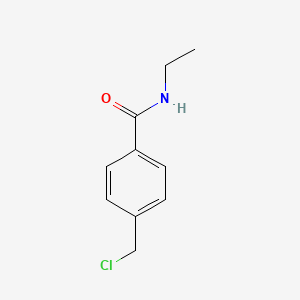

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.